molecular formula C16H25ClN2O4 B13008621 H-D-Dab(Boc)-OBzl.HCl

H-D-Dab(Boc)-OBzl.HCl

Cat. No.: B13008621
M. Wt: 344.8 g/mol
InChI Key: LXUBPLRBFFOHOR-BTQNPOSSSA-N
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Description

H-D-Dab(Boc)-OBzl.HCl, also known as N-gamma-t-butyloxycarbonyl-D-2,4-diaminobutyric acid benzyl ester hydrochloride, is a chemical compound used in various research and industrial applications. It is a derivative of D-2,4-diaminobutyric acid, which is an amino acid. The compound is often used in peptide synthesis and other chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Dab(Boc)-OBzl.HCl typically involves the protection of the amino groups of D-2,4-diaminobutyric acid. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose. The benzyl ester (OBzl) is introduced to protect the carboxyl group. The hydrochloride (HCl) salt form is often used to enhance the compound’s stability and solubility.

    Protection of Amino Groups: The amino groups of D-2,4-diaminobutyric acid are protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxyl group is esterified using benzyl alcohol and a coupling agent like dicyclohexylcarbodiimide (DCC).

    Formation of Hydrochloride Salt: The final product is converted to its hydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

H-D-Dab(Boc)-OBzl.HCl undergoes various chemical reactions, including:

    Substitution Reactions: The Boc and OBzl protecting groups can be selectively removed under specific conditions, allowing for further functionalization of the molecule.

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group, while hydrogenation in the presence of a palladium catalyst is used to remove the OBzl group.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid, various intermediates, and side products depending on the reaction conditions.

Scientific Research Applications

H-D-Dab(Boc)-OBzl.HCl has a wide range of applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

    Biological Studies: It is used in studies involving enzyme-substrate interactions and protein folding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of H-D-Dab(Boc)-OBzl.HCl involves its role as a protected amino acid derivative. The Boc and OBzl groups protect the reactive amino and carboxyl groups, respectively, allowing for selective reactions to occur. The compound can be incorporated into peptides and proteins, where it can influence their structure and function.

Comparison with Similar Compounds

Similar Compounds

    H-D-Dab(Boc)-OMe.HCl: This compound has a similar structure but with a methyl ester (OMe) instead of a benzyl ester (OBzl).

    H-D-Dab(Boc)-OH: This compound lacks the ester group and is used as a free amino acid derivative.

    H-D-Dab(Boc)-OBzl: This compound is similar but without the hydrochloride salt form.

Uniqueness

H-D-Dab(Boc)-OBzl.HCl is unique due to its specific protecting groups and salt form, which provide enhanced stability and solubility. This makes it particularly useful in peptide synthesis and other applications where stability and solubility are crucial.

Properties

Molecular Formula

C16H25ClN2O4

Molecular Weight

344.8 g/mol

IUPAC Name

benzyl (2R)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride

InChI

InChI=1S/C16H24N2O4.ClH/c1-16(2,3)22-15(20)18-10-9-13(17)14(19)21-11-12-7-5-4-6-8-12;/h4-8,13H,9-11,17H2,1-3H3,(H,18,20);1H/t13-;/m1./s1

InChI Key

LXUBPLRBFFOHOR-BTQNPOSSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)OCC1=CC=CC=C1)N.Cl

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)OCC1=CC=CC=C1)N.Cl

Origin of Product

United States

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